![molecular formula C21H23N3O4S2 B2880119 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide CAS No. 1172769-03-7](/img/structure/B2880119.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Biological Thiol Detection
A novel pyrazoline-based fluorescent probe was designed for highly sensitive and selective recognition of glutathione, a critical biological thiol, in aqueous media. This probe demonstrates significant fluorescence enhancement upon interaction with glutathione, making it a powerful tool for detecting this crucial antioxidant in biological samples, including living cells and serum (Sheng-Qing Wang et al., 2013).
Anti-Inflammatory and Anticancer Activities
Celecoxib derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives showed significant anti-inflammatory and analgesic properties without causing tissue damage, making them candidates for therapeutic development (Ş. Küçükgüzel et al., 2013).
Anticancer and DNA Interaction Studies
Mixed-ligand copper(II)-sulfonamide complexes have been explored for their DNA binding and cleavage activities, genotoxicity, and anticancer properties. These complexes demonstrate promising anticancer activity by inducing cell death mainly through apoptosis, highlighting the potential of sulfonamide derivatives in cancer therapy (M. González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
Research on primary sulfonamide functionality has led to the development of novel [1,4]oxazepine-based sulfonamides as potent inhibitors of human carbonic anhydrases, which are therapeutically relevant for treating conditions like glaucoma, epilepsy, and certain cancers (A. Sapegin et al., 2018).
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-3-7-17(8-4-15)20-13-21(24(22-20)18-11-12-29(25,26)14-18)23-30(27,28)19-9-5-16(2)6-10-19/h3-10,13,18,23H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWELMENLUVEFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
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